molecular formula C18H14N2OS B4030466 1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone

1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone

Cat. No.: B4030466
M. Wt: 306.4 g/mol
InChI Key: YNFSWDGZRBVYPD-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone is an organic compound with the molecular formula C18H14N2OS It is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone typically involves the reaction of 2-mercaptopyrimidine with benzoin in the presence of a base. The reaction proceeds through the formation of a thioether linkage between the pyrimidine and the benzoin moieties. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone involves its interaction with various molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The compound may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1,2-Diphenyl-2-(thiazol-2-ylsulfanyl)ethanone: Contains a thiazole ring instead of a pyrimidine ring.

    1,2-Diphenyl-2-(benzothiazol-2-ylsulfanyl)ethanone: Features a benzothiazole ring.

Uniqueness

1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry, where the pyrimidine ring can interact with biological targets in ways that other heterocycles cannot. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name

1,2-diphenyl-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c21-16(14-8-3-1-4-9-14)17(15-10-5-2-6-11-15)22-18-19-12-7-13-20-18/h1-13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFSWDGZRBVYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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